N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine
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Overview
Description
N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine is an organic compound that features a brominated furan ring and a methylsulfonyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Formation of the Methylsulfonyl Group: The 5-bromofuran is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Amination: Finally, the intermediate product is subjected to a nucleophilic substitution reaction with ethanamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the ethanamine backbone.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and the methylsulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((5-chlorofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine
- N-((5-iodofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine
- N-((5-fluorofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine
Uniqueness
N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.
Biological Activity
N-((5-bromofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its properties and applications.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C8H12BrNO3S |
Molecular Weight | 282.16 g/mol |
IUPAC Name | N-[(5-bromofuran-2-yl)methyl]-2-(methylsulfonyl)ethanamine |
InChI Key | MSUXPEPRUITWOI-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)CCNCC1=CC=C(O1)Br |
Synthesis
The synthesis of this compound involves several key steps:
- Bromination of Furan : Furan is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 5-bromofuran.
- Formation of Methylsulfonyl Group : The 5-bromofuran is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Amination : The intermediate product undergoes nucleophilic substitution with ethanamine to form the final compound.
This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The brominated furan ring and methylsulfonyl group are critical for binding, influencing the modulation of enzymatic activity and receptor interactions.
Biological Activity
Research indicates that this compound may have several biological activities:
- Anticancer Potential : Preliminary studies suggest that compounds similar to this compound exhibit inhibitory effects on cancer cell viability. For instance, related derivatives have shown efficacy against HCT-116 cancer cells .
- Pharmacological Applications : The compound is being investigated as a pharmacophore in drug design targeting specific enzymes or receptors, potentially offering therapeutic benefits in various diseases .
Case Studies and Research Findings
Several studies highlight the biological implications of compounds related to this compound:
- In Vitro Studies : A series of quinoxaline derivatives were tested for their effects on cancer cell lines using the MTT assay, showing that certain modifications can enhance anticancer activity .
- Clinical Observations : Reports on similar compounds within the 2C drug class indicate that structural modifications significantly affect their pharmacological profiles, including potency and toxicity .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated furan derivatives:
Compound Name | Activity Type |
---|---|
N-((5-chlorofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine | Anticancer activity |
N-((5-fluorofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine | Enzyme inhibition |
N-((5-iodofuran-2-yl)methyl)-2-(methylsulfonyl)ethanamine | Receptor modulation |
The presence of bromine in this compound may confer unique reactivity patterns compared to its chloro, iodo, and fluoro analogs, potentially enhancing its binding affinity and selectivity towards biological targets .
Properties
Molecular Formula |
C8H12BrNO3S |
---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-2-methylsulfonylethanamine |
InChI |
InChI=1S/C8H12BrNO3S/c1-14(11,12)5-4-10-6-7-2-3-8(9)13-7/h2-3,10H,4-6H2,1H3 |
InChI Key |
MSUXPEPRUITWOI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)Br |
Origin of Product |
United States |
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